2-Methyl-4-pentenoic acid

Description

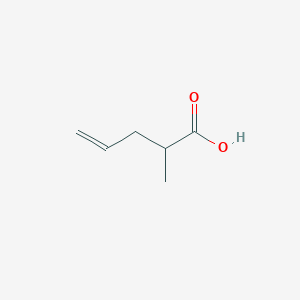

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRZYSHVZOELOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883698 | |

| Record name | 4-Pentenoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

195.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water, soluble in alcohol and most fixed oils | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/356/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.92 | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/356/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1575-74-2 | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-4-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29HK385L3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Methyl-4-pentenoic acid (CAS No. 1575-74-2). The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its physicochemical characteristics, synthesis, analytical methods, and potential biological significance.

Physicochemical Properties

This compound is an unsaturated carboxylic acid with a five-carbon chain, a double bond between the fourth and fifth carbons, and a methyl group on the second carbon.[1] It is a colorless to pale yellow liquid with a characteristic cheese-like or pungent odor.[1][2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-Methylpent-4-enoic acid | [1] |

| Synonyms | 2-Methylpent-4-enoic acid, α-Methyl-4-pentenoic acid | [1] |

| CAS Number | 1575-74-2 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Cheese-like, pungent | [2] |

| Boiling Point | 195 °C (at 760 mmHg) | [2] |

| Density | 0.949 g/mL at 25 °C | [2] |

| Refractive Index | 1.430 at 20 °C | [2] |

| pKa | 4.67 (for (R)-enantiomer) | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Synthesis Protocol

A detailed protocol for the synthesis of the (R)-enantiomer of this compound has been described and can be adapted for the synthesis of the racemic mixture by using a non-chiral starting material.[1] The synthesis involves a three-step process:

-

Acylation: An appropriate starting material is acylated. For the chiral synthesis, an oxazolidinone derivative is used as a chiral auxiliary with triethylamine as a base and DMAP as a catalyst.[1]

-

Alkylation: A pentene group is introduced via enolate addition. This is achieved using a strong base like Sodium bis(trimethylsilyl)amide and an allyl halide (e.g., allyl iodide).[1]

-

Cleavage: The final product is obtained by cleaving the auxiliary group. For the chiral synthesis, this is done using a solution of lithium hydroxide and hydrogen peroxide, followed by reduction with sulfite.[1]

Logical Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Analytical Protocols

The analysis of this compound can be performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

A general protocol for the analysis of short-chain fatty acids using HPLC with UV detection can be adapted for this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.01 M H₃PO₄) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength, typically around 210 nm.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent. Derivatization is generally not required for UV detection.

Experimental Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of this compound.

Gas Chromatography (GC)

GC analysis is also suitable for this compound, often coupled with mass spectrometry (GC-MS) for identification.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A polar capillary column (e.g., DB-WAX or FFAP).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping to 250 °C.

-

Sample Preparation: Derivatization to a more volatile ester (e.g., methyl or silyl ester) is often necessary to improve peak shape and thermal stability.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the different protons in the molecule. Predicted chemical shifts would include signals for the vinyl protons, the allylic protons, the methine proton at the chiral center, and the methyl group protons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹). A C=C stretching absorption (around 1640 cm⁻¹) and vinyl C-H bending bands are also expected.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (m/z 114) may be observed. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and a carboxyl group (M-45). Alpha-cleavage adjacent to the carbonyl group is also a likely fragmentation pathway.

Biological Context and Signaling Pathways

This compound is classified as a methyl-branched fatty acid.[4] While specific biological roles for this compound are not extensively documented, the activities of structurally related compounds provide insights into its potential biological functions.

The related compound, 4-pentenoic acid, is a known hypoglycemic agent that inhibits fatty acid β-oxidation.[5][6] Its mechanism of action involves its metabolism to 3-keto-4-pentenoyl-CoA, which is a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation pathway.[6]

Potential Signaling Pathways Affected by Inhibition of Fatty Acid Oxidation

Inhibition of fatty acid oxidation can have significant effects on cellular signaling. For instance, it has been shown to activate the mTORC1 pathway.[7] Branched-chain fatty acids, as a class, have been implicated in the regulation of lipid metabolism and inflammation through their interaction with transcription factors such as PPARα and SREBP1c.[1]

Caption: Postulated biological effects of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[8] It is also harmful if swallowed.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]

This guide provides a summary of the current knowledge on this compound. Researchers are encouraged to consult the primary literature for more detailed information.

References

- 1. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 3. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. metbio.net [metbio.net]

- 7. Inhibition of mitochondrial fatty acid β-oxidation activates mTORC1 pathway and protein synthesis via Gcn5-dependent acetylation of Raptor in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-4-pentenoic Acid (CAS: 1575-74-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-pentenoic acid (CAS number 1575-74-2), a branched-chain fatty acid with applications in the flavor and fragrance industry, as well as being a key chiral building block in the synthesis of pharmaceuticals. This document consolidates its chemical and physical properties, spectroscopic data, synthesis methodologies, and known biological significance, with a focus on its emerging relevance in metabolic research.

Chemical and Physical Properties

This compound, also known as methylallylacetic acid, is a colorless to light yellow liquid with a characteristic cheese-like or fruity odor.[1][2] It is a branched-chain monounsaturated fatty acid that plays a role as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1575-74-2 | [3] |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 195 °C (lit.) | [4] |

| Melting Point | Not available | |

| Density | 0.949 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | 1.430 (lit.) | [4] |

| Solubility | Soluble in organic solvents. |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features and References |

| ¹H NMR | Spectra are available from various suppliers and databases.[5] |

| ¹³C NMR | Data available in spectral databases. |

| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C=C (alkene), and O-H (hydroxyl) groups. Spectra are publicly available. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. Data is available in public databases. |

Synthesis Protocols

This compound can be synthesized through various routes, including racemic and enantioselective methods. The chiral variants are of particular interest in pharmaceutical synthesis.

General Racemic Synthesis

A common method for the synthesis of similar unsaturated carboxylic acids involves the oxidation of the corresponding aldehyde.

Enantioselective Synthesis of (R)-2-Methyl-4-pentenoic acid

An established method for the asymmetric synthesis of the (R)-enantiomer utilizes an Evans chiral auxiliary.[6] This method provides high stereochemical control, which is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients.

Experimental Protocol: Asymmetric Synthesis via Evans Auxiliary

-

Acylation of Chiral Auxiliary: The chiral oxazolidinone auxiliary is acylated with propionyl chloride in the presence of a base like triethylamine and a catalyst such as 4-(dimethylamino)pyridine (DMAP).

-

Enolate Formation and Alkylation: The resulting N-acyloxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form a sodium enolate. This enolate is then reacted with allyl iodide to introduce the pentene group via an SN2 reaction.

-

Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product by hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The reaction is then quenched with a reducing agent like sodium sulfite to yield (R)-2-methyl-4-pentenoic acid.

Caption: Asymmetric synthesis workflow of (R)-2-Methyl-4-pentenoic acid.

Biological Significance and Applications

This compound is recognized as a branched-chain fatty acid and has been identified as a metabolite in biological systems. Its primary applications are in chemical synthesis and as a flavoring agent.

Pharmaceutical Intermediate

The enantiomerically pure forms of this compound are valuable chiral building blocks. Notably, (R)-2-methyl-4-pentenoic acid is a key intermediate in the synthesis of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure.[6] It can also be utilized as a precursor in the mutational biosynthesis of novel avermectins, which possess broad-spectrum antiparasitic activity.[7]

Flavor and Fragrance

With its distinct cheesy and fruity aroma, this compound is used as a flavoring agent and fragrance enhancer, particularly in fruit and dairy flavor profiles.[2]

Role in Metabolic Pathways and Disease

As a branched-chain fatty acid, this compound is involved in lipid metabolism. Altered levels of this metabolite have been associated with certain pathological conditions, although the precise mechanisms are still under investigation.

-

Schizophrenia: Some studies have explored a potential link between branched-chain fatty acids and schizophrenia, though the direct role of this compound remains inconclusive.[7]

-

Type 2 Diabetes: Changes in the levels of this compound have been suggested to be associated with a susceptibility to type 2 diabetes.[7] This is consistent with broader research indicating that alterations in branched-chain amino acid and fatty acid metabolism are linked to insulin resistance.

Caption: Potential metabolic relevance of this compound.

Safety and Handling

This compound is classified as corrosive and harmful if swallowed.[2] It can cause severe skin burns and eye damage. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

Table 3: Hazard Information for this compound

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage. |

| H302 | Harmful if swallowed. |

Conclusion

This compound is a molecule of significant interest due to its dual role as a valuable synthetic intermediate and a biologically relevant metabolite. The development of efficient enantioselective synthetic routes has broadened its utility in the pharmaceutical industry. Further research into its precise role in metabolic pathways may uncover new therapeutic targets and diagnostic biomarkers for metabolic disorders. This guide serves as a foundational resource for professionals engaged in research and development involving this versatile fatty acid.

References

- 1. This compound | Mechanism | Concentration [selleckchem.com]

- 2. This compound, 1575-74-2 [thegoodscentscompany.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1575-74-2 [chemicalbook.com]

- 5. This compound(1575-74-2) 1H NMR spectrum [chemicalbook.com]

- 6. (2R)-2-Methylpent-4-enoic acid - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

Synthesis of (R)-2-Methyl-4-pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (R)-2-Methyl-4-pentenoic acid, a chiral building block of significant interest in pharmaceutical and organic synthesis. The primary focus is on the well-established and highly diastereoselective Evans asymmetric synthesis, providing a comprehensive overview of the methodology, experimental protocols, and expected outcomes. Additionally, alternative synthetic strategies are briefly discussed to provide a broader context for researchers.

Core Synthesis Route: Evans Asymmetric Alkylation

The most reliable and widely employed method for the enantioselective synthesis of (R)-2-Methyl-4-pentenoic acid utilizes an Evans oxazolidinone chiral auxiliary. This substrate-controlled method allows for the precise installation of the desired stereocenter at the α-position of the carboxylic acid. The synthesis proceeds in three key steps: acylation of the chiral auxiliary, diastereoselective alkylation, and subsequent cleavage of the auxiliary to yield the target acid.

Experimental Protocols

Step 1: Acylation of the Chiral Auxiliary

(S)-4-benzyl-2-oxazolidinone is acylated with propionic anhydride to form the corresponding N-propionyl imide. This reaction is typically catalyzed by 4-(dimethylamino)pyridine (DMAP), which acts as an efficient acyl transfer catalyst.

-

Procedure: To a solution of (S)-4-benzyl-2-oxazolidinone in an appropriate solvent such as toluene, triethylamine and a catalytic amount of DMAP are added. Propionic anhydride is then added, and the reaction mixture is stirred until completion. The reaction can be performed at room temperature overnight or heated to reflux for a shorter duration.[1] Upon completion, the reaction is worked up and the product, (S)-4-benzyl-3-propionyl-2-oxazolidinone, is purified by chromatography.

Step 2: Diastereoselective Alkylation

The N-propionyl imide is deprotonated with a strong base at low temperature to form a rigid Z-enolate. This enolate then undergoes a highly diastereoselective alkylation with allyl iodide. The bulky benzyl group on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

-

Procedure: The purified (S)-4-benzyl-3-propionyl-2-oxazolidinone is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂) is added dropwise to generate the enolate.[1] Allyl iodide is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched, and the product, (4S)-4-benzyl-3-((2R)-2-methyl-4-pentenoyl)-2-oxazolidinone, is isolated and purified by column chromatography. This step is known to proceed with high diastereoselectivity, typically achieving a diastereomeric ratio of 98:2.[1]

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to afford the desired (R)-2-Methyl-4-pentenoic acid. This is achieved by hydrolysis using lithium hydroxide and hydrogen peroxide.

-

Procedure: The alkylated product is dissolved in a mixture of THF and water and cooled to 0 °C. An aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added, and the mixture is stirred for a specified time.[1] The reaction is then quenched with a reducing agent, such as sodium sulfite, to destroy any remaining peroxide.[1] After an extractive workup to remove the recovered chiral auxiliary, the aqueous layer is acidified, and the product, (R)-2-Methyl-4-pentenoic acid, is extracted with an organic solvent. This cleavage method is efficient and generally provides the target acid in high yield and enantiomeric purity.

Quantitative Data

The following table summarizes the typical yields and stereoselectivity for the Evans asymmetric synthesis of (R)-2-Methyl-4-pentenoic acid.

| Step | Reaction | Reagents | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| 1 | Acylation | Propionic anhydride, Et₃N, DMAP | 73-78 | N/A | N/A |

| 2 | Alkylation | NaN(TMS)₂, Allyl iodide | 61-77[1] | 98:2[1] | N/A |

| 3 | Cleavage | LiOH, H₂O₂ | ~89 | N/A | >99% |

Note: Yields can vary based on reaction scale and purification methods.

Alternative Synthesis Routes

While the Evans auxiliary method is highly effective, other strategies for the asymmetric synthesis of α-chiral carboxylic acids are continuously being developed. These methods often focus on catalytic approaches to improve atom economy.

Organocatalysis:

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules. For the synthesis of chiral carboxylic acid derivatives, organocatalytic Michael additions to α,β-unsaturated carbonyl compounds have shown significant promise. In principle, a similar strategy could be envisioned for the synthesis of (R)-2-Methyl-4-pentenoic acid, potentially involving the conjugate addition of a methyl group equivalent to a suitable pentenoate derivative under the control of a chiral organocatalyst. However, specific and detailed protocols for the synthesis of this particular target molecule using organocatalysis are not as well-established in the literature as the Evans auxiliary method.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall workflow for the synthesis of (R)-2-Methyl-4-pentenoic acid via the Evans auxiliary method.

Caption: Stereochemical model for the diastereoselective alkylation step.

References

An In-depth Technical Guide to 2-Methyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-pentenoic acid, a branched-chain unsaturated fatty acid. It covers its chemical and physical properties, synthesis, spectroscopic characterization, chemical reactivity, and biological significance, with a focus on aspects relevant to research and development.

Chemical Identity and Properties

This compound is an organic compound classified as a methyl-branched fatty acid.[1][2] Its structure features a carboxylic acid functional group, a methyl branch at the alpha-position (C2), and a terminal double bond between C4 and C5. The presence of a chiral center at the C2 position means it can exist as two enantiomers, (R)-2-methyl-4-pentenoic acid and (S)-2-methyl-4-pentenoic acid.

Structural Formula:

Key Identifiers and Properties:

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Methylpent-4-enoic acid | [3] |

| CAS Number | 1575-74-2 | [3] |

| Molecular Formula | C₆H₁₀O₂ | [4] |

| Molecular Weight | 114.14 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Odor | Cheese-like, fruity | [6] |

| Density | ~0.95 g/mL at 25 °C | [4] |

| Boiling Point | 195 °C at 760 mmHg; 77-79 °C at reduced pressure | [4] |

| Refractive Index | ~1.4310 at 20 °C | [4] |

| SMILES | CC(CC=C)C(=O)O | [1] |

| InChI Key | HVRZYSHVZOELOH-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The asymmetric synthesis of chiral α-alkylated carboxylic acids like this compound is of significant interest. A well-established method for preparing the enantiomerically pure forms involves the use of chiral auxiliaries, such as the Evans oxazolidinone auxiliary. This method provides high stereocontrol.

This protocol is based on the Evans asymmetric alkylation methodology.

Step 1: Acylation of the Chiral Auxiliary An appropriate chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride in the presence of a base like triethylamine to form the N-propionyl imide.

Step 2: Enolate Formation and Alkylation The N-propionyl imide is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form the corresponding sodium or lithium enolate. This enolate is then reacted with an allyl halide, such as allyl iodide or allyl bromide. The bulky chiral auxiliary directs the incoming allyl group to the opposite face of the enolate, leading to a highly diastereoselective alkylation.

Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is cleaved from the alkylated product. This is typically achieved by hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This step yields the desired (R)-2-Methyl-4-pentenoic acid and recovers the chiral auxiliary, which can be reused.

A generalized workflow for this synthesis is depicted below.

Caption: Workflow for the Evans asymmetric synthesis of (R)-2-Methyl-4-pentenoic acid.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons in the molecule.

-

-COOH: A broad singlet, typically downfield (>10 ppm).

-

CH₂=CH-: A multiplet in the vinyl region (5.0-6.0 ppm).

-

-CH(CH₃)-: A multiplet around 2.5 ppm.

-

-CH₂-CH=CH₂: A multiplet around 2.2-2.4 ppm.

-

-CH(CH₃)-: A doublet around 1.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms.

-

-COOH: ~180 ppm

-

CH₂=CH-: ~135 ppm

-

CH₂=CH-: ~117 ppm

-

-CH(CH₃)-: ~40 ppm

-

-CH₂-CH=CH₂: ~38 ppm

-

-CH(CH₃)-: ~17 ppm

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C stretch (alkene): A peak around 1640 cm⁻¹.

-

=C-H stretch (alkene): A peak around 3080 cm⁻¹.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three main features: the carboxylic acid group, the alpha-methyl group, and the terminal double bond.

-

Reactions of the Carboxylic Acid: It undergoes typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol (2-methyl-4-penten-1-ol).

-

Reactions involving the α-Carbon: The presence of the α-methyl group prevents reactions that require an enolizable α-hydrogen on that carbon.

-

Reactions of the Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation to yield 2-methylpentanoic acid, halogenation, and hydrohalogenation. Due to the separation between the double bond and the carbonyl group, conjugate addition reactions (like the Michael addition) are not a feature of this molecule, unlike in α,β-unsaturated acids.[3] However, intramolecular reactions can be induced. For instance, in the presence of a strong acid, the double bond can be protonated to form a carbocation, which can then be attacked by the carboxyl group to form a lactone (a cyclic ester).

Biological Significance and Applications

This compound, as a branched-chain fatty acid (BCFA), has several areas of interest for researchers.

-

Flavor and Fragrance: It is used as a flavoring agent and as an enhancer for fruity fragrances in the food and cosmetic industries.[6]

-

Biosynthetic Precursor: This acid can serve as a building block in the synthesis of more complex molecules. For example, it can be utilized in the biosynthesis of novel avermectins, which are potent antiparasitic agents.[5] The (R)-enantiomer has been used in the synthesis of the drug Sacubitril.

-

Metabolic and Signaling Roles: BCFAs are components of bacterial membranes and are also found in mammalian tissues.[7] Altered levels of this compound have been associated with susceptibility to schizophrenia and type 2 diabetes, suggesting a role in metabolic pathways.[5] BCFAs and metabolites of branched-chain amino acids (BCAAs), from which they can be derived, are increasingly recognized as signaling molecules.[8] These molecules can influence metabolic processes such as lipid and glucose metabolism, potentially through pathways like the PI3K-AKT-mTOR signaling cascade.[8] The metabolism of BCAAs is closely linked to BCFA synthesis, and these pathways are crucial for producing various cellular signals.[7]

The diagram below illustrates the general relationship between branched-chain amino acid catabolism and the synthesis of branched-chain fatty acids, which can then influence downstream cellular processes.

Caption: Relationship between BCAA catabolism, BCFA synthesis, and cellular signaling.

This guide provides a foundational understanding of this compound for professionals in the chemical and biomedical sciences. Further research into its specific roles in signaling pathways and disease could open new avenues for therapeutic development.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031158) [hmdb.ca]

- 2. 2-Pentenoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, 1575-74-2 [thegoodscentscompany.com]

- 7. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 8. Branched Chain Amino Acids: Beyond Nutrition Metabolism [mdpi.com]

Spectroscopic Profile of 2-Methyl-4-pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for 2-Methyl-4-pentenoic acid (CAS No. 1575-74-2). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural and analytical characteristics. This document presents quantitative spectroscopic data in clearly structured tables, outlines detailed experimental protocols for key analytical techniques, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is crucial for structural elucidation and quality control.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH |

| 5.70 - 5.85 | m | 1H | H-4 |

| 4.95 - 5.15 | m | 2H | H-5 |

| 2.45 - 2.60 | m | 1H | H-2 |

| 2.15 - 2.35 | m | 2H | H-3 |

| ~1.20 | d | 3H | -CH₃ |

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may vary.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C=O (Carboxylic Acid) |

| ~135 | C-4 |

| ~117 | C-5 |

| ~45 | C-2 |

| ~40 | C-3 |

| ~17 | -CH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2970 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Medium | C=C stretch (Alkene) |

| ~1420 | Medium | O-H bend (Carboxylic Acid) |

| ~990 and ~915 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Data for this compound.

| m/z | Relative Intensity (%) | Putative Fragment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - CH₃]⁺ |

| 73 | Moderate | [M - C₃H₅]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

While specific experimental parameters for the publicly available spectra of this compound are not fully detailed, the following represents standard methodologies for obtaining such data for a liquid unsaturated carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrumentation : A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for data acquisition.

-

Data Acquisition :

-

¹H NMR : A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the neat liquid is often analyzed. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition : A background spectrum of the clean salt plates is first recorded. The spectrum of the sample is then acquired, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Direct analysis of the free acid is possible. However, derivatization to a more volatile ester, such as the methyl ester, is common to improve chromatographic peak shape and sensitivity. A typical derivatization involves reacting the acid with a methylating agent like BF₃-methanol.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating fatty acids or their esters (e.g., a DB-5 or similar non-polar column).[3]

-

Data Acquisition :

-

GC Conditions : The injector temperature is set to a value that ensures rapid volatilization of the sample (e.g., 250 °C). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g., 246 °C) at a controlled rate (e.g., 3 °C/min) to separate the components of the sample.[3] Helium is typically used as the carrier gas.

-

MS Conditions : The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-400) to detect the molecular ion and fragment ions.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A diagram illustrating the general workflow of spectroscopic analysis.

References

A Technical Guide to the Solubility of 2-Methyl-4-pentenoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-4-pentenoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines reported qualitative and quantitative data with inferred solubility properties based on the behavior of structurally similar short-chain unsaturated carboxylic acids.

Core Concepts in Solubility

The solubility of a solute in a solvent is a critical parameter in a wide range of chemical and pharmaceutical applications, including reaction kinetics, purification processes, and formulation development. For a carboxylic acid like this compound, its solubility is governed by the interplay between its polar carboxylic head and its nonpolar hydrocarbon tail. The principle of "like dissolves like" is a fundamental concept; polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of common organic solvents is not extensively documented. However, based on available information and the general characteristics of short-chain carboxylic acids, the following table summarizes the known and expected solubility behavior.

| Solvent Class | Solvent | Chemical Formula | Known/Expected Solubility | Temperature (°C) |

| Polar Protic | Methanol | CH₃OH | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Soluble | Not Specified | |

| Water | H₂O | Slightly soluble (est. 6999 mg/L) | 25 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ≥ 2.5 mg/mL; 100 mg/mL (with sonication) | Not Specified |

| Acetone | C₃H₆O | Expected to be soluble | Not Specified | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |

| Esters | Ethyl Acetate | C₄H₈O₂ | Expected to be soluble | Not Specified |

| Hydrocarbons | Hexane | C₆H₁₄ | Expected to be sparingly soluble to insoluble | Not Specified |

| Toluene | C₇H₈ | Expected to be sparingly soluble | Not Specified | |

| Mixed Solvents | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | - | ≥ 2.5 mg/mL | Not Specified |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | - | ≥ 2.5 mg/mL | Not Specified | |

| 10% DMSO, 90% Corn Oil | - | ≥ 2.5 mg/mL | Not Specified |

Note: "Soluble" indicates that a 10% w/w solution can be prepared.[1] "Expected to be soluble/sparingly soluble" is an inference based on the solubility of other short-chain carboxylic acids.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatograph, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the organic solvent. The excess solute should be clearly visible as a separate phase.

-

Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the shaker bath at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute.

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the sample with the same organic solvent to a concentration suitable for the analytical method.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the samples and standards using a validated GC or HPLC method to determine the concentration of this compound in the saturated solution.

-

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) from the concentration determined in the previous step.

Logical Workflow: Synthesis of this compound

This compound can be synthesized from propanal through a two-step process involving an aldol condensation followed by oxidation. The following diagram illustrates this synthetic workflow.

Caption: Synthetic pathway of this compound from propanal.

Experimental Workflow: Solubility Determination

The process of experimentally determining the solubility of this compound can be visualized as a clear workflow.

Caption: Workflow for the experimental determination of solubility.

Signaling Pathways

Currently, there is no significant scientific literature that describes a direct role for this compound in specific cellular signaling pathways. Its primary relevance in the scientific and industrial context is as a precursor for the synthesis of other chemical compounds.

This guide serves as a foundational resource for professionals working with this compound. As new research becomes available, the quantitative understanding of its solubility properties will undoubtedly expand.

References

Biological Activity of 2-Methyl-4-pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-pentenoic acid is a methyl-branched, unsaturated fatty acid that has garnered interest in several fields of biological research.[1] While its direct biological activities are still under investigation, it has been identified as a potential precursor in the synthesis of novel therapeutic compounds and has been associated with certain metabolic conditions. This technical guide provides a comprehensive overview of the known biological context of this compound, with a focus on its application in mutational biosynthesis, its tentative links to disease, and the analytical methods for its study.

Core Biological Profile

This compound is classified as a methyl-branched fatty acid.[1] Such fatty acids are known to play roles in biological processes including lipid metabolism and transport, and can function as energy sources and components of cell membranes.[1]

Application in Mutational Biosynthesis of Novel Avermectins

The most well-documented biological application of this compound is its use as a precursor in the mutational biosynthesis of novel avermectins.[2][3] Avermectins are a class of potent antiparasitic agents produced by the bacterium Streptomyces avermitilis.[4] By feeding this compound to a mutant strain of S. avermitilis that is deficient in the production of the natural starter units for avermectin synthesis, novel avermectin analogs with potentially enhanced or altered antiparasitic activity can be generated.[3]

Experimental Workflow: Mutational Biosynthesis

The following diagram outlines the general workflow for the production of novel avermectins using this compound.

Caption: A generalized workflow for the production and testing of novel avermectins.

Experimental Protocols

1. Cultivation of Streptomyces avermitilis ATCC 53568

-

Strain: Streptomyces avermitilis mutant strain ATCC 53568, which is deficient in the biosynthesis of isobutyric and S-2-methylbutyric acids.[3]

-

Inoculum Preparation:

-

Rehydrate the lyophilized culture of S. avermitilis ATCC 53568 according to the supplier's instructions (e.g., using ATCC medium 184 broth).

-

Inoculate a suitable agar slant (e.g., ATCC medium 184) with the rehydrated culture.

-

Incubate at 28°C for 7-14 days until sufficient aerial mycelia are formed.

-

Prepare a spore suspension or use a mycelial inoculum for subsequent fermentation.

-

-

Fermentation:

-

Inoculate a seed culture medium with the prepared inoculum and incubate for 2-3 days.

-

Transfer the seed culture to a production fermentation medium. A variety of media can be used for avermectin production, often containing starch, yeast extract, and various salts.[5]

-

Incubate the production culture at 28-31°C with agitation for a period of 10-14 days.[5]

-

-

Feeding of this compound:

-

Prepare a sterile stock solution of this compound.

-

Add the precursor to the fermentation culture at a specific time point during the fermentation process (e.g., after 24-48 hours of growth). The optimal concentration and feeding strategy may need to be determined empirically.

-

2. Analysis of Novel Avermectins by HPLC

-

Sample Preparation:

-

Extract the fermentation broth (both mycelia and supernatant) with an organic solvent such as acetone or methanol.

-

Centrifuge to remove cell debris.

-

The supernatant can be concentrated and further purified if necessary.

-

-

HPLC Conditions (General Example):

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. A common mobile phase for avermectin analysis is a mixture of acetonitrile:methanol:water (e.g., 53:35:12, v/v/v).[6]

-

Flow Rate: Approximately 0.5-1.2 mL/min.[6]

-

Detection: UV detection at approximately 246 nm.[6]

-

Temperature: 20°C.[6]

-

-

Quantification: Compare the peak areas of the novel avermectins to a standard curve of a known avermectin to estimate their concentration.

Potential Association with Disease

While direct causality has not been established, changes in the levels of branched-chain fatty acids, including compounds structurally related to this compound, have been noted in metabolomics studies of schizophrenia and type 2 diabetes.

Schizophrenia

Some metabolomics studies of individuals with schizophrenia have identified alterations in fatty acid metabolism.[7][8][9] However, there is currently no direct evidence from these studies providing quantitative data on this compound levels or its specific role in the pathophysiology of schizophrenia.

Type 2 Diabetes

Similarly, metabolomic profiling of individuals with type 2 diabetes has revealed dysregulation in the metabolism of various lipids and fatty acids.[10][11][12][13] While branched-chain amino acids (precursors to branched-chain fatty acids) have been more extensively studied in this context, the specific involvement of this compound remains to be elucidated. Some studies have suggested that certain fatty acids can impact pancreatic beta-cell function and survival.[14][15][16][17]

Analytical Methodologies for Quantification in Biological Samples

The quantification of this compound in biological matrices like plasma or serum typically requires derivatization followed by gas chromatography-mass spectrometry (GC-MS).

GC-MS Protocol for Branched-Chain Fatty Acid Analysis

The following table summarizes a general protocol that can be adapted for the analysis of this compound.

| Step | Description |

| Sample Preparation | 1. Extraction: Extract lipids from the biological sample (e.g., plasma, serum) using a suitable solvent system (e.g., a modified Folch extraction with chloroform/methanol).2. Hydrolysis: Saponify the lipid extract to release free fatty acids. |

| Derivatization | Convert the free fatty acids to volatile esters. Common methods include:- Methylation: Formation of fatty acid methyl esters (FAMEs) using reagents like BF3-methanol.- Pentafluorobenzyl (PFB) ester formation: Using PFBBr for enhanced sensitivity with negative chemical ionization (NCI) MS.[18] |

| GC-MS Analysis | 1. Injection: Inject the derivatized sample into the GC-MS system.2. Separation: Use a suitable capillary column (e.g., DB-225ms or DB-5ms) to separate the fatty acid esters.[18][19]3. Detection: Use mass spectrometry for detection and quantification, often in selected ion monitoring (SIM) mode for higher specificity and sensitivity.[18] |

| Quantification | Use a stable isotope-labeled internal standard of a related branched-chain fatty acid for accurate quantification. |

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct interaction of this compound with any particular signaling pathways in mammalian cells. Research into the biological effects of this and other short-chain branched fatty acids is ongoing.

Conclusion

This compound is a branched-chain fatty acid with a defined role as a precursor in the mutational biosynthesis of novel antiparasitic compounds. Its potential involvement in the pathophysiology of schizophrenia and type 2 diabetes is an area of emerging interest, primarily based on broader observations of altered fatty acid metabolism in these conditions. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound in mammalian systems. The analytical methods outlined in this guide provide a framework for the quantitative analysis of this molecule in biological samples, which will be crucial for future investigations.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031158) [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel avermectins produced by mutational biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avermectins, New Family of Potent Anthelmintic Agents: Producing Organism and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Searching for biomarkers in schizophrenia and psychosis: Case‐control study using capillary electrophoresis and liquid chromatography time‐of‐flight mass spectrometry and systematic review for biofluid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Metabolomics Study of Serum in Hospitalized Patients With Chronic Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A systematic review of metabolite biomarkers of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolomics of Type 2 Diabetes Mellitus in Sprague Dawley Rats—In Search of Potential Metabolic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Exploring Metabolomic Patterns in Type 2 Diabetes Mellitus and Response to Glucose-Lowering Medications—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Fatty Acid-Induced Lipotoxicity in Pancreatic Beta-Cells During Development of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Screening of Metabolism-Disrupting Chemicals on Pancreatic α-Cells Using In Vitro Methods [mdpi.com]

- 18. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Enigmatic Presence of 2-Methyl-4-pentenoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2-Methyl-4-pentenoic acid, a branched-chain fatty acid with emerging biological significance. While its widespread natural distribution is not firmly established, evidence points to its presence in human biofluids and its potential role as a metabolic precursor in microbial biosynthesis. This document summarizes the current state of knowledge, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Natural Occurrence and Biological Significance

The natural occurrence of this compound is a subject of ongoing investigation, with some sources suggesting it is not a common natural product, while others have identified it in specific biological contexts[1][2]. The Human Metabolome Database (HMDB) has reported the detection of this compound in human saliva, although quantitative data is not yet available[3]. This finding suggests an endogenous production in humans, possibly as a metabolite of lipid pathways[4].

In the microbial realm, while direct isolation from wild-type organisms is not extensively documented, a closely related compound, 5-(2-Methylphenyl)-4-pentenoic acid, has been isolated from a terrestrial Streptomyces species, indicating the potential for this genus to produce similar branched-chain fatty acids[5]. Furthermore, this compound is recognized for its role as a precursor in the biosynthesis of novel avermectins by mutant strains of Streptomyces avermitilis[6][7]. This "mutational biosynthesis" approach, where precursor molecules are fed to engineered microorganisms, highlights the metabolic plasticity of these bacteria and their ability to incorporate exogenous building blocks into complex natural products.

Changes in the levels of this compound have been tentatively associated with susceptibility to schizophrenia and type 2 diabetes, although the underlying mechanisms remain to be elucidated[6].

Quantitative Data

To date, there is a notable absence of quantitative data regarding the concentration of this compound in natural sources. The following table summarizes the qualitative findings.

| Natural Source | Matrix | Concentration | Reference(s) |

| Human | Saliva | Detected, but not quantified | [3] |

| Human | Urine | Implied as a potential metabolite | [4][8] |

| Streptomyces avermitilis (mutant) | Fermentation Broth | Precursor for avermectin biosynthesis | [6][7] |

Experimental Protocols

The following sections detail methodologies for the extraction, identification, and quantification of this compound from biological samples. These protocols are based on established techniques for the analysis of volatile and semi-volatile organic acids.

Protocol 1: Extraction and Analysis from Human Saliva

This protocol outlines a general procedure for the analysis of short-chain fatty acids from saliva, adapted for the detection of this compound.

1. Sample Collection and Preparation:

-

Collect unstimulated whole saliva into a sterile polypropylene tube.

-

Immediately place the sample on ice and process within one hour or store at -80°C.

-

Centrifuge the saliva sample at 10,000 x g for 15 minutes at 4°C to remove cells and debris.

-

Transfer the supernatant to a new tube.

2. Extraction of Volatile Fatty Acids:

-

To 1 mL of saliva supernatant, add a suitable internal standard (e.g., a deuterated analog).

-

Acidify the sample to a pH of 2-3 with hydrochloric acid.

-

Perform liquid-liquid extraction with 2 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Vortex the mixture for 2 minutes and centrifuge at 3,000 x g for 10 minutes.

-

Carefully transfer the organic layer to a clean glass vial.

-

Repeat the extraction process and combine the organic layers.

-

Dry the pooled organic extract over anhydrous sodium sulfate.

3. Derivatization for GC-MS Analysis:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[9][10][11].

-

Incubate the mixture at 60-80°C for 30-60 minutes to form the corresponding silyl esters, which are more volatile and thermally stable.

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax).

-

The mass spectrometer can be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Protocol 2: Analysis from Microbial Fermentation Broth

This protocol is designed for the detection of this compound when fed as a precursor to a microbial culture, such as a mutant strain of Streptomyces.

1. Sample Collection:

-

Collect a sample of the fermentation broth at a specific time point.

-

Centrifuge at high speed to pellet the microbial cells.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.

2. Extraction:

-

Follow the liquid-liquid extraction procedure as described in Protocol 1, Section 2.

3. Analysis by HPLC or GC-MS:

-

For HPLC analysis: The extracted sample can be analyzed directly without derivatization. Use a reverse-phase C18 column with an acidic mobile phase (e.g., acetonitrile and water with 0.1% formic acid)[12].

-

For GC-MS analysis: Follow the derivatization and analysis steps as described in Protocol 1, Sections 3 and 4.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to this compound.

Conclusion and Future Directions

The natural occurrence of this compound is an area ripe for further investigation. Its confirmed presence in human saliva warrants studies to quantify its concentration and explore its correlation with physiological and pathological states. The development of validated, sensitive analytical methods is crucial for this endeavor. Furthermore, exploring the biosynthetic capabilities of various microorganisms, particularly from the genus Streptomyces, may reveal novel natural sources and metabolic pathways involving this and related branched-chain fatty acids. For drug development professionals, the role of this compound as a precursor in mutational biosynthesis offers a promising avenue for the generation of novel, bioactive compounds. A deeper understanding of its natural occurrence and metabolism will undoubtedly fuel future discoveries in both basic and applied sciences.

References

- 1. Antifungal Volatile Organic Compounds from Streptomyces setonii WY228 Control Black Spot Disease of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031158) [hmdb.ca]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel avermectins produced by mutational biosynthesis PMID: 2026561 | MCE [medchemexpress.cn]

- 8. (2R)-2-Methylpent-4-enoic acid - Wikipedia [en.wikipedia.org]

- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 10. gcms.cz [gcms.cz]

- 11. greyhoundchrom.com [greyhoundchrom.com]

- 12. Volatile metabolites from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Characteristics of 2-Methyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of 2-Methyl-4-pentenoic acid (CAS RN: 1575-74-2), a branched-chain fatty acid. The information presented herein is intended to support research, drug development, and quality control activities by providing reliable physical data and standardized experimental protocols for its characterization.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2][3] It possesses a distinctive, pungent, or cheese-like odor.[1][2] This compound's utility as a precursor in the synthesis of other organic molecules, including novel avermectin derivatives with antiparasitic activity, underscores the importance of its well-defined physical parameters.[4]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | [5] |

| Boiling Point | 195 °C | @ 760 mmHg[2][5] |

| 77-79 °C | [6] | |

| 78 °C | @ 0.50 mmHg[5] | |

| Melting Point | 87-88 °C | For the (2R)-enantiomer[7] |

| Density | 0.949 g/mL | @ 25 °C[2][8] |

| 0.956 g/cm³ | ||

| 0.944 - 0.956 g/mL | @ 25 °C[5] | |

| Refractive Index (n²⁰/D) | 1.430 | [2][6] |

| 1.426 - 1.436 | @ 20 °C[5] | |

| 1.428 - 1.432 | @ 20 °C | |

| Vapor Pressure | 0.237 mmHg | @ 25 °C (estimated)[5][7] |

| pKa | 4.67 ± 0.10 | (Predicted)[1][7] |

| Solubility | Slightly soluble in water.[1][5] | |

| Soluble in alcohol and DMSO.[5][9] | ||

| Water solubility: 6999 mg/L | @ 25 °C (estimated)[5] |

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is critical for the identification, quality assessment, and application of this compound. The following sections detail standard methodologies for measuring its key physical characteristics.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing mineral oil, ensuring the fusion tube is immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly escape.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method provides a precise means of determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, calibrated volume)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 25°C) to allow the liquid to reach thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark, and any excess liquid is carefully removed.

-

The exterior of the pycnometer is dried, and it is weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is useful for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

Water from a constant temperature bath (e.g., 20°C) is circulated through the prisms to maintain a stable temperature.

-

The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

-

The dispersion control is adjusted to eliminate any color fringe, resulting in a sharp boundary between the light and dark fields.

-

The main adjustment knob is turned until this boundary line is centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Solubility Determination

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule.

Apparatus:

-

Test tubes

-

Vortex mixer (optional)

-

Various solvents (e.g., water, ethanol, 5% NaOH, 5% NaHCO₃, 5% HCl)

Procedure:

-

Water Solubility: A small amount of this compound (e.g., 2-3 drops) is added to a test tube containing approximately 1 mL of deionized water. The mixture is agitated. If the compound dissolves completely, it is classified as water-soluble. Due to its carboxylic acid group, this compound is expected to be slightly soluble in water.

-

Solubility in Aqueous Base: If the compound is not fully soluble in water, its solubility in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃) is tested. The carboxylic acid group of this compound will react with these bases to form a water-soluble carboxylate salt, leading to its dissolution.

-

Solubility in Aqueous Acid: The solubility in 5% aqueous hydrochloric acid (HCl) is also tested to check for basic functional groups. As an acid, this compound is not expected to dissolve in aqueous acid.

-

Solubility in Organic Solvents: The solubility in common organic solvents like ethanol is determined by adding a small amount of the acid to the solvent and observing for dissolution.

Visualizations

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the systematic physical characterization of a liquid organic acid like this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. foodsafety.institute [foodsafety.institute]

- 4. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ucc.ie [ucc.ie]

- 8. scribd.com [scribd.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

discovery and history of 2-Methyl-4-pentenoic acid

An In-depth Technical Guide to 2-Methyl-4-pentenoic Acid: Discovery and History

Introduction

This compound, a branched-chain unsaturated carboxylic acid, is a molecule of significant interest in various scientific and industrial fields. Its unique structural features, including a chiral center at the second carbon and a terminal double bond, make it a valuable synthon in organic chemistry and a key component in the biosynthesis of complex natural products. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, with a particular focus on its role in the biosynthesis of the commercially important antiparasitic agents, the avermectins. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in experimental settings.